molecular formula C16H13ClFN5O3 B12618997 N-(5-chloro-2,4-dimethoxyphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-(5-chloro-2,4-dimethoxyphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12618997
M. Wt: 377.76 g/mol
InChI Key: ZAAUUCMRUFSUGV-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a tetrazole ring, a benzamide group, and various substituents including chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the tetrazole ring: This can be achieved through the cyclization of appropriate nitrile precursors in the presence of azide sources under acidic or basic conditions.

    Introduction of the benzamide group: This step involves the coupling of the tetrazole intermediate with a benzoyl chloride derivative under basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups may yield aldehydes or acids, while substitution of halogens may result in the formation of various substituted derivatives.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzamide group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide: Similar structure but with different substitution pattern.

    N-(5-chloro-2,4-dimethoxyphenyl)-4-fluoro-3-(1H-tetrazol-1-yl)benzamide: Another isomer with different positioning of the tetrazole ring.

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the tetrazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H13ClFN5O3

Molecular Weight

377.76 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H13ClFN5O3/c1-25-14-7-15(26-2)12(6-11(14)17)20-16(24)10-4-3-9(18)5-13(10)23-8-19-21-22-23/h3-8H,1-2H3,(H,20,24)

InChI Key

ZAAUUCMRUFSUGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3)Cl)OC

Origin of Product

United States

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